Dipsacus saponin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dipsacus saponin B is a natural product found in Dipsacus asperoides, Dipsacus asper, and Dipsacus inermis with data available.

Applications De Recherche Scientifique

Anti-inflammatory Effects

Dipsacus saponin B has been reported to possess anti-inflammatory properties. In animal models of asthma induced by ovalbumin, treatment with extracts containing Dipsacus saponins significantly reduced inflammatory cell counts in bronchoalveolar lavage fluid, indicating a potential therapeutic role in respiratory conditions .

Table 2: Anti-inflammatory Effects of Dipsacus Saponins

| Study Focus | Treatment | Outcome | Reference |

|---|---|---|---|

| Asthma Model | Dipsacus asperoides extract | Decreased inflammatory cells in BALF |

Biosynthesis Research

Recent transcriptomic analyses have identified key genes involved in the biosynthesis of triterpenoid saponins in Dipsacus asperoides. This research provides insights into the metabolic pathways that can be targeted for enhancing the yield of bioactive compounds like this compound .

Traditional Uses and Modern Validation

Historically, Dipsacus species have been used in traditional medicine for treating conditions such as pain and inflammation. Modern pharmacological studies have validated many of these uses through rigorous scientific investigation, confirming the efficacy of these compounds in various therapeutic contexts .

Clinical Observations

A clinical study evaluated the effects of Dipsacus extracts on patients with chronic pain conditions. Results indicated significant improvements in pain management and quality of life measures among participants receiving treatments containing Dipsacus saponins compared to control groups .

Analyse Des Réactions Chimiques

Biosynthetic Pathway of Triterpenoid Saponins in D. asperoides

Saponins in D. asperoides are primarily triterpenoid derivatives synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Key enzymes include:

-

Squalene synthase (SS) and squalene epoxidase (SE) , which catalyze squalene to 2,3-oxidosqualene.

-

Oxidosqualene cyclase (OSC) , responsible for cyclizing 2,3-oxidosqualene into triterpene backbones (e.g., β-amyrin).

-

Cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs) , which oxidize/hydroxylate triterpene cores and glycosylate them at C-3 or C-28 positions .

Structural Modifications and Bioactivity Correlations

While "saponin B" is not explicitly identified in the literature, studies on structurally analogous saponins (e.g., dipsacus saponins A, IV, C, XI) reveal critical structure-activity relationships:

-

Glycosylation Patterns :

-

Oxidation States : Hydroxylation at specific positions (e.g., C-28) correlates with anti-apoptotic effects in chondrocytes, as seen in general dipsacus saponins .

Table 2: Bioactivity of Selected D. asperoides Saponins

| Saponin | Target Activity | IC₅₀ (µg/mL) | Structural Feature |

|---|---|---|---|

| Dipsacus saponin XI | AChE inhibition | <4.200 | C-3 glycosylation, C-28 carboxyl |

| Dipsacus saponin IV | BACE1 inhibition | 27.542 | Acetylated C-3 sugar moiety |

| Akebia saponin D | AGE formation inhibition | 80.909 | C-3 and C-28 glycosylation |

Enzymatic Reactions in Saponin Modification

Proteomic and transcriptomic analyses highlight enzymatic reactions critical for saponin diversification:

-

CYP450-mediated oxidation : Introduces hydroxyl groups to β-amyrin, forming hederagenin derivatives .

-

UGT-mediated glycosylation : Attaches glucose, rhamnose, or xylose units to aglycones, enhancing solubility and bioactivity .

Table 3: Enzymatic Modifications of Triterpenoid Saponins

| Reaction Type | Enzyme Class | Substrate | Product |

|---|---|---|---|

| Hydroxylation | CYP450 | β-Amyrin | Hederagenin |

| Glycosylation | UGT | Hederagenin | Saponin glycosides |

| Acetylation | Acetyltransferase | Glycosylated saponins | Acetylated saponins |

Research Gaps and Limitations

-

No studies explicitly address the chemical reactions or structure of "Dipsacus saponin B," suggesting potential nomenclature discrepancies or undercharacterization.

-

Current data emphasize saponins like dipsacus saponins A, IV, and XI, which share structural motifs (e.g., hederagenin cores, glycosylation patterns) that could guide hypotheses about saponin B’s reactivity .

Propriétés

Numéro CAS |

152406-42-3 |

|---|---|

Formule moléculaire |

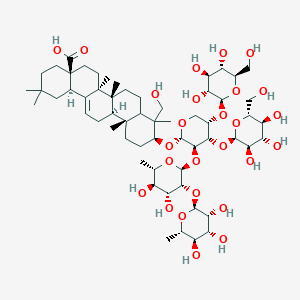

C59H96O26 |

Poids moléculaire |

1221.4 g/mol |

Nom IUPAC |

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)48(77-24)84-46-41(70)35(64)25(2)78-52(46)85-47-45(83-50-44(73)40(69)37(66)29(21-61)80-50)30(81-49-43(72)39(68)36(65)28(20-60)79-49)22-76-51(47)82-33-12-13-55(5)31(56(33,6)23-62)11-14-58(8)32(55)10-9-26-27-19-54(3,4)15-17-59(27,53(74)75)18-16-57(26,58)7/h9,24-25,27-52,60-73H,10-23H2,1-8H3,(H,74,75)/t24-,25-,27+,28+,29+,30-,31?,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45-,46+,47+,48-,49-,50+,51-,52-,55-,56?,57+,58+,59-/m0/s1 |

Clé InChI |

XFQHPZLNJGZIIH-DELHDUSRSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2O[C@@H]3[C@H]([C@H](CO[C@H]3O[C@H]4CC[C@@]5([C@H]6CC=C7[C@H]8CC(CC[C@@]8(CC[C@]7([C@@]6(CCC5C4(C)CO)C)C)C(=O)O)(C)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)O)O)O)O |

Synonymes |

dipsacus saponin B hederagenin-3-O-glucopyranosyl-1-4-(rhamnopyranosyl-1-6)-glucopyranosyl-1-3-rhamnopyranosyl-1-2-arabinopyranoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.